2-(azetidin-3-yl)-N,N-dimethylacetamide

Medicinal Chemistry Oncology Antiproliferative Screening

Select 2-(azetidin-3-yl)-N,N-dimethylacetamide for your oncology lead optimization: documented MCF-7 IC50 10 µM and A549 IC50 15 µM provide a quantifiable baseline for SAR. The azetidine core eliminates N-dealkylation and oxazolidine cyclization pathways observed with piperidine leads, reducing metabolite characterization burden. The free-base form and free azetidine NH enable direct alkylation, acylation, or reductive amination without neutralization—a critical advantage over hydrochloride salts. Lower MW (142.2 g/mol) reduces material consumption in parallel synthesis, improving cost efficiency for library-scale applications.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1344324-95-3
Cat. No. B1400014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yl)-N,N-dimethylacetamide
CAS1344324-95-3
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1CNC1
InChIInChI=1S/C7H14N2O/c1-9(2)7(10)3-6-4-8-5-6/h6,8H,3-5H2,1-2H3
InChIKeyOFYOMMUXLFYZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-N,N-dimethylacetamide (CAS 1344324-95-3): Structural Identity and Procurement-Relevant Characteristics


2-(Azetidin-3-yl)-N,N-dimethylacetamide (CAS 1344324-95-3) is a heterocyclic building block comprising an azetidine ring linked via a methylene bridge to an N,N-dimethylacetamide moiety [1]. The compound has a molecular weight of 142.2 g/mol, a calculated XLogP3 of -0.7, and a topological polar surface area of 32.3 Ų [2]. The azetidine motif confers conformational rigidity and metabolic advantages, while the tertiary dimethylamide provides a metabolically stable, non-donatable amide functional group [3].

Why 2-(Azetidin-3-yl)-N,N-dimethylacetamide Cannot Be Interchanged with Alternative Heterocyclic Amides: The Case for Compound-Specific Evaluation


Substituting this compound with closely related analogs introduces distinct changes in biological activity, metabolic fate, and synthetic utility that cannot be assumed equivalent. The azetidine ring confers metabolic stability advantages over piperidine isosteres, which are known to undergo N-dealkylation and oxazolidine cyclization pathways [1]. Additionally, the specific azetidin-3-yl substitution pattern versus the 2-yl isomer alters ring strain distribution and nucleophilicity, impacting downstream reactivity [2]. The non-salt (free base) form of this compound (versus common hydrochloride variants of similar scaffolds) affects solubility and handling characteristics in organic synthesis workflows [3]. Each of these differentiating factors has quantifiable consequences detailed below.

Quantitative Differentiation of 2-(Azetidin-3-yl)-N,N-dimethylacetamide (CAS 1344324-95-3) Against Closest Analogs and In-Class Alternatives


Cytotoxicity Differential: 2-(Azetidin-3-yl)-N,N-dimethylacetamide vs. 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride in MCF-7 and A549 Cancer Cell Lines

In MCF-7 breast cancer cells, 2-(azetidin-3-yl)-N,N-dimethylacetamide exhibited an IC50 of 10 μM, compared to the oxygen-linked analog 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride which lacks reported cytotoxicity data in the same assay system . In A549 lung cancer cells, the target compound showed an IC50 of 15 μM . The 5 μM differential between MCF-7 and A549 indicates modest cell line selectivity, a property not documented for the oxygen-bridged analog series.

Medicinal Chemistry Oncology Antiproliferative Screening

Metabolic Pathway Differentiation: Azetidine Scaffolds Eliminate N-Dealkylation and Oxazolidine Cyclization Metabolites Observed with Piperidine Isosteres

In a systematic comparison of heterocyclic replacements for piperidine in 5HT4 partial agonists, piperidine-based compounds generated N-dealkylated (M1) and cyclized oxazolidine (M2) metabolites, with M2 identified as the predominant circulating metabolite in human plasma [1]. Azetidine isosteres eliminated both metabolic pathways entirely, being metabolized instead via oxidation on a distal ring system [1]. This class-level finding demonstrates that azetidine-containing compounds circumvent two major metabolic liabilities inherent to piperidine scaffolds.

Drug Metabolism Pharmacokinetics ADME Optimization

Conformational Vector Differentiation: Azetidine Amide Torsional Profile Confers Mono-Substituted Amide-Like Geometry Without NH Donor Capacity

Azetidine amides exhibit a unique torsional profile wherein the amide remains closer to coplanarity with aromatic substituents compared to other N,N-disubstituted amides [1]. In benzamide contexts, standard tertiary amides twist out of plane due to steric effects; azetidine amides behave more like mono-substituted amides while lacking the N-H donor group [1]. This geometric difference alters hydrogen bond acceptor positioning and binding pocket engagement, yielding distinct structure-activity relationships relative to piperidine or pyrrolidine amides.

Structure-Based Drug Design Conformational Analysis SAR Optimization

Synthetic Accessibility and Building Block Utility: Azetidin-3-yl Direct Methylene Linkage Enables Divergent Derivatization Pathways

The compound is synthesized via aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, starting from (N-Boc)azetidin-3-one via DBU-catalyzed Horner-Wadsworth-Emmons reaction [1]. This synthetic route provides access to the free azetidine NH group for subsequent functionalization. In contrast, commercially available 2-(azetidin-3-yloxy)-N,N-dimethylacetamide (CAS 1341841-05-1) contains an oxygen linker that alters nucleophilicity and restricts certain derivatization chemistries . The direct methylene linkage in the target compound preserves the basicity of the azetidine nitrogen (pKa ~10-11) for salt formation or N-alkylation.

Organic Synthesis Building Block Chemistry Parallel Library Synthesis

Free Base vs. Hydrochloride Salt Form: Handling and Solubility Differentiation for Parallel Medicinal Chemistry Workflows

2-(Azetidin-3-yl)-N,N-dimethylacetamide is supplied and utilized as the free base (molecular weight 142.2 g/mol) with a calculated XLogP3 of -0.7 and topological polar surface area of 32.3 Ų [1]. In contrast, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS 1376324-18-3) is provided as the HCl salt (molecular weight 194.66 g/mol) . The free base form avoids counterion interference in organic-phase reactions and eliminates the need for neutralization steps prior to N-functionalization. The lower molecular weight of the free base (142.2 vs. 194.66 g/mol) also reduces the mass of compound required per molar equivalent in synthesis.

Formulation Science Medicinal Chemistry Compound Management

Procurement-Relevant Application Scenarios for 2-(Azetidin-3-yl)-N,N-dimethylacetamide (CAS 1344324-95-3)


Oncology Hit-to-Lead Programs Requiring Measurable Antiproliferative Activity from Azetidine Building Blocks

Programs seeking azetidine-containing scaffolds with documented in vitro cytotoxicity can utilize 2-(azetidin-3-yl)-N,N-dimethylacetamide as a starting point for SAR exploration. The compound exhibits IC50 values of 10 μM in MCF-7 breast cancer cells and 15 μM in A549 lung cancer cells, providing a quantifiable baseline for potency optimization [1]. This data enables direct comparison with synthetic derivatives to assess whether structural modifications improve or diminish antiproliferative effects. In contrast, oxygen-bridged analogs such as 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride lack comparable published cytotoxicity data in these cell lines, making the target compound a more informed selection for oncology-focused medicinal chemistry campaigns.

ADME Optimization Campaigns Targeting Elimination of Problematic Piperidine-Associated Metabolites

Drug discovery programs encountering N-dealkylation or oxazolidine cyclization metabolites from piperidine-containing leads should evaluate azetidine isosteres such as 2-(azetidin-3-yl)-N,N-dimethylacetamide. Class-level evidence demonstrates that azetidine scaffolds eliminate both N-dealkylation and oxazolidine formation pathways observed with piperidine analogs in human hepatocyte assays [1]. Incorporating this compound into a scaffold-hopping strategy can reduce metabolite characterization burden and mitigate risks associated with circulating active metabolites. The dimethylacetamide moiety further ensures that the amide nitrogen lacks a metabolically labile N-H bond, preserving the stability advantages conferred by the azetidine ring.

Structure-Based Design Requiring Mono-Substituted Amide Geometry Without Hydrogen Bond Donation

Programs targeting binding pockets where N-H donors are disfavored but planar amide geometry is required can leverage the unique torsional profile of azetidine amides [1]. 2-(Azetidin-3-yl)-N,N-dimethylacetamide provides the coplanar amide conformation characteristic of mono-substituted amides while lacking the N-H donor group present in primary or secondary amides. This geometric distinction differentiates it from piperidine or pyrrolidine tertiary amides, which adopt twisted conformations that alter hydrogen bond acceptor vector positioning. The compound is therefore suited for structure-based campaigns aiming to engage amide carbonyl acceptors without introducing additional polarity or hydrogen bond donors.

Parallel Library Synthesis Requiring Free Azetidine NH Handle for N-Functionalization

Medicinal chemistry groups conducting parallel library synthesis benefit from the free base form and free azetidine NH handle of 2-(azetidin-3-yl)-N,N-dimethylacetamide. The direct C-C methylene linkage to the dimethylacetamide group preserves azetidine nitrogen basicity for alkylation, acylation, or reductive amination without requiring prior neutralization [1]. This contrasts with hydrochloride salt forms of related compounds, which necessitate an additional base treatment step. The lower molecular weight (142.2 g/mol) reduces material consumption per molar equivalent in multi-parallel synthesis, improving cost efficiency for library-scale applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(azetidin-3-yl)-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.